MLT-748
CAS No.: 1832578-30-9
Cat. No.: VC0535836
Molecular Formula: C19H19Cl2N9O3
Molecular Weight: 492.321
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1832578-30-9 |
|---|---|
| Molecular Formula | C19H19Cl2N9O3 |
| Molecular Weight | 492.321 |
| IUPAC Name | 1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |
| Standard InChI | InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 |
| Standard InChI Key | XKQLNDPUQSZBJW-QGHHPUGFSA-N |
| SMILES | CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
MLT-748 is chemically identified as 1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea with a molecular formula of C₁₉H₁₉Cl₂N₉O₃ and a molecular weight of 492.32 g/mol . The compound has a CAS number of 1832578-30-9 and appears as a white to off-white solid powder . Its structure contains two defined atom stereocenters and features multiple nitrogen-containing heterocycles that contribute to its biological activity .
Physical and Chemical Characteristics
MLT-748 exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉Cl₂N₉O₃ |
| Molecular Weight | 492.32 g/mol |
| Exact Mass | 491.098 |
| LogP | 1.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 7 |
| Heavy Atom Count | 33 |
| Complexity | 662 |
| Defined Atom Stereocenter Count | 2 |
| Appearance | White to off-white solid powder |
The compound's structural complexity and specific stereochemistry contribute to its selective binding properties and efficacy as a MALT1 inhibitor .
Mechanism of Action
MLT-748 functions as an allosteric inhibitor of MALT1, binding specifically to the allosteric Trp580 pocket of the protein . This binding mechanism is distinct from competitive inhibitors that target the active site directly. Crystallographic data (PDB ID: 6H4A) confirms the interaction between MLT-748 and MALT1, providing structural insights into this allosteric mechanism .
The compound displays reversible binding to both wild-type MALT1(329-728) with a Kd of 42 nM and to the mutant MALT1(329-728)-W580S with a Kd of 13 nM . This unique binding profile enables MLT-748 to serve as a molecular corrector for certain MALT1 mutations, potentially rescuing protein function in cases of immunodeficiency .
Pharmacological Properties
In Vitro Activity
MLT-748 demonstrates exceptional potency against MALT1, with an IC50 value of 5 nM in MALT1 peptide cleavage inhibition assays . This nanomolar potency places it among the most effective MALT1 inhibitors currently identified. The compound's binding affinity has been confirmed through multiple experimental approaches, including surface plasmon resonance (SPR) measurements that established Kd values of 42 nM for wild-type MALT1(329-728) and 13 nM for the mutant MALT1(329-728)-W580S .
Cellular Effects
In cellular assays, MLT-748 stabilizes MALT1-W580S with an EC50 of 69 nM, demonstrating its ability to effectively engage its target in a cellular context . When applied to immortalized B cells from MALT1mut/mut patients at a concentration of 2 μM for 24 hours, MLT-748 induces increased phosphorylation of IκBα and p65, key components of the NF-κB signaling pathway .
Western blot analyses confirm that MLT-748 enhances NF-κB signaling in these cells, with phosphorylation of both p65 and IκBα observed as early as 5 minutes after stimulation with PMA and ionomycin . This effect on NF-κB signaling is particularly significant as it represents a potential mechanism for correcting impaired immune function in patients with MALT1 mutations .
Solubility and Formulation
The practical application of MLT-748 in experimental settings depends on appropriate solubilization and formulation. The compound exhibits excellent solubility in DMSO, reaching concentrations of 200 mg/mL (406.24 mM), though ultrasonic treatment may be required to achieve complete dissolution .
In Vitro and In Vivo Formulations
For in vitro applications, MLT-748 can be prepared in DMSO at various concentrations as detailed below:
| Concentration | Solvent Volume for Masses | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.0312 mL | 10.1560 mL | 20.3120 mL |
| 5 mM | 0.4062 mL | 2.0312 mL | 4.0624 mL |
| 10 mM | 0.2031 mL | 1.0156 mL | 2.0312 mL |
For in vivo applications, multiple formulation options have been validated :
-
5% DMSO + 95% (20% SBE-β-CD in saline): Solubility ≥ 2.5 mg/mL (5.08 mM)
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline: Solubility ≥ 2.08 mg/mL (4.22 mM)
-
10% DMSO + 90% (20% SBE-β-CD in saline): Solubility ≥ 2.08 mg/mL (4.22 mM)
-
10% DMSO + 90% corn oil: Solubility ≥ 2.08 mg/mL (4.22 mM)
These validated formulations provide researchers with flexible options for administering MLT-748 in various experimental contexts .
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
For shipping purposes, MLT-748 remains stable at ambient temperature for a few days during ordinary transportation and customs processing .
Research Applications
MLT-748 has emerged as a valuable research tool for investigating MALT1 biology and related signaling pathways. Its high potency and selectivity make it ideal for probing MALT1-dependent processes in various experimental systems .
The compound has been particularly useful for understanding the role of MALT1 in NF-κB signaling pathways, as evidenced by its effects on phosphorylation of IκBα and p65 in B cells . Additionally, MLT-748 has proven valuable for studying the functional consequences of MALT1 mutations, especially the W580S variant that has been associated with immunodeficiency .
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